molecular formula C17H16N2O B13311414 5-(Benzyloxy)-3-methylisoquinolin-8-amine

5-(Benzyloxy)-3-methylisoquinolin-8-amine

Cat. No.: B13311414
M. Wt: 264.32 g/mol
InChI Key: LCDZHUSQWOMEFA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-methylisoquinolin-8-amine is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 3-position, and an amine group at the 8-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-methylisoquinolin-8-amine typically involves multi-step organic reactions. One common method is the condensation of 3-methylisoquinoline with benzyl chloride in the presence of a base, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-methylisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinone derivatives, and amine-functionalized compounds, which can be further utilized in different applications.

Scientific Research Applications

5-(Benzyloxy)-3-methylisoquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-methylisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxy-1-pentanol: This compound has a similar benzyloxy group but differs in its overall structure and functional groups.

    8-Benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy substitution but have different core structures and biological activities.

    1-Benzyloxy-5-phenyltetrazole derivatives: These compounds have a benzyloxy group and are studied for their activity against prostate cancer cells.

Uniqueness

5-(Benzyloxy)-3-methylisoquinolin-8-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, methyl, and amine groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-methyl-5-phenylmethoxyisoquinolin-8-amine

InChI

InChI=1S/C17H16N2O/c1-12-9-14-15(10-19-12)16(18)7-8-17(14)20-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3

InChI Key

LCDZHUSQWOMEFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)N)OCC3=CC=CC=C3

Origin of Product

United States

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